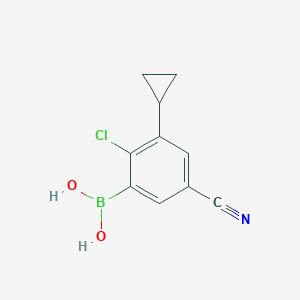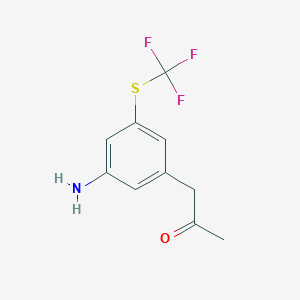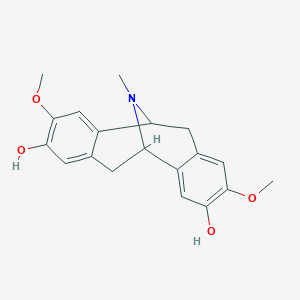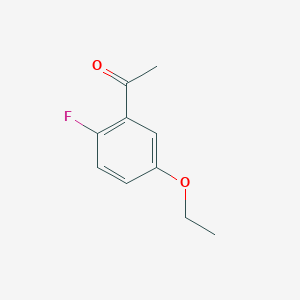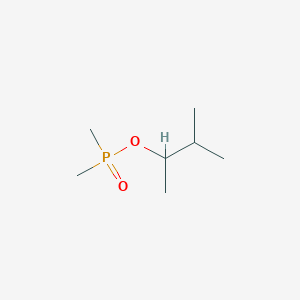
3-Methylbutan-2-yl dimethylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutan-2-yl dimethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 3-methylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutan-2-yl dimethylphosphinate can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with dimethylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphinate ester.
Another method involves the use of H-phosphonates, which can be reacted with alkyl halides under basic conditions to form the corresponding phosphinate esters. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
Applications De Recherche Scientifique
3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphinate-binding proteins.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
Mécanisme D'action
The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but lacks the phosphinate group.
3-Methylbutan-2-yl group: A common structural motif in organic chemistry.
Uniqueness
3-Methylbutan-2-yl dimethylphosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in applications where phosphinate functionality is required, such as enzyme inhibition and flame retardancy.
Propriétés
Numéro CAS |
100689-58-5 |
|---|---|
Formule moléculaire |
C7H17O2P |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-dimethylphosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3 |
Clé InChI |
QSQINIVHHMCUEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)OP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

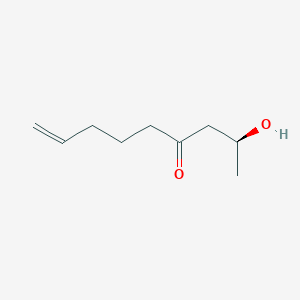
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

